(R)-2-Ethyl-2-methylpentanoic acid, also known as 2-ethyl-2-methylvaleric acid, is a branched-chain fatty acid with the molecular formula and a molecular weight of 144.21 g/mol. This compound features a carboxylic acid functional group, which is characteristic of fatty acids, and it has one stereogenic center, making it optically active. The compound is typically a colorless to yellow liquid at room temperature, with a boiling point ranging from 215 °C to 220 °C and a density of approximately 0.9187 g/cm³ at 17 °C .
The reactivity of this compound is influenced by its branched structure, which can affect steric hindrance during reactions.
(R)-2-Ethyl-2-methylpentanoic acid has been studied for its biological activity, particularly in relation to its role as an impurity in pharmaceutical compounds like valproic acid. While it does not exhibit significant pharmacological effects on its own, its presence can influence the efficacy and safety profiles of drugs derived from or related to valproic acid. It has been noted that impurities in pharmaceuticals can lead to variations in therapeutic outcomes .
Several methods exist for synthesizing (R)-2-Ethyl-2-methylpentanoic acid:
Research on interaction studies involving (R)-2-Ethyl-2-methylpentanoic acid primarily focuses on its role as an impurity in medications like valproic acid. These studies often assess how impurities affect drug metabolism, efficacy, and safety profiles. For instance, variations in the concentrations of this compound can lead to altered pharmacokinetics and pharmacodynamics of the primary therapeutic agents .
(R)-2-Ethyl-2-methylpentanoic acid shares structural similarities with several other branched-chain fatty acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpentanoic Acid | Shorter carbon chain; less branching | |
| 3-Methylpentanoic Acid | Different branching position | |
| 4-Methylpentanoic Acid | Similar length; different branching | |
| Valproic Acid | Contains nitrogen; used as an anticonvulsant |
The uniqueness of (R)-2-Ethyl-2-methylpentanoic acid lies in its specific branching pattern and stereochemistry, which influences both its physical properties and biological interactions compared to these similar compounds.
The thermodynamic characterization of (R)-2-Ethyl-2-methylpentanoic acid reveals fundamental physical properties that are essential for understanding its behavior under various conditions. This branched carboxylic acid, with the molecular formula C₈H₁₆O₂ and molecular weight of 144.21 g/mol [1], exhibits distinctive thermodynamic characteristics influenced by its quaternary carbon structure.
The melting point of (R)-2-Ethyl-2-methylpentanoic acid has not been definitively established in the available literature. Despite extensive searches across chemical databases and research publications, no reliable experimental data for the melting point of this specific enantiomer could be located. This absence of data represents a significant gap in the physicochemical characterization of this compound.
The lack of melting point data may be attributed to several factors. The compound's liquid state at room temperature, as evidenced by its classification as an oil [2] [3], suggests that the melting point likely occurs below ambient conditions. Additionally, the quaternary carbon center and branched structure may contribute to reduced crystallization tendency, making precise melting point determination challenging through conventional methods.
For comparison, related compounds provide some structural context. The racemic mixture of 2-ethyl-2-methylpentanoic acid exists as a liquid at room temperature [2], indicating that both enantiomers likely have melting points below 25°C. This behavior is consistent with branched carboxylic acids that typically exhibit lower melting points compared to their linear analogs due to reduced intermolecular packing efficiency.
The boiling point of (R)-2-Ethyl-2-methylpentanoic acid has been experimentally determined to be in the range of 215-220°C [2]. This value represents a critical thermodynamic parameter that reflects the compound's intermolecular forces and molecular structure.
The relatively high boiling point can be attributed to several molecular factors. The carboxylic acid functional group facilitates strong intermolecular hydrogen bonding, which significantly elevates the boiling point compared to hydrocarbons of similar molecular weight. Carboxylic acids typically exist as dimers in the vapor phase due to dual hydrogen bonding between carboxyl groups [4], requiring additional energy for complete vaporization.
The branched structure of (R)-2-Ethyl-2-methylpentanoic acid influences its boiling point characteristics in complex ways. While branching generally reduces boiling points due to decreased surface area and weaker van der Waals interactions, the quaternary carbon structure creates a compact molecular geometry that may partially offset this effect. The presence of both ethyl and methyl substituents on the same carbon creates significant steric hindrance, potentially affecting the efficiency of intermolecular interactions.
Comparative analysis with structural analogs provides additional insight. Linear octanoic acid (C₈H₁₆O₂) has a boiling point of approximately 240°C, while the branched nature of (R)-2-Ethyl-2-methylpentanoic acid results in a lower boiling point of 215-220°C [2]. This 20-25°C difference demonstrates the impact of branching on thermodynamic properties.
The solubility profile of (R)-2-Ethyl-2-methylpentanoic acid demonstrates complex interactions between its polar carboxylic acid functionality and hydrophobic alkyl substituents. Understanding these solubility patterns is crucial for applications in synthesis, purification, and formulation processes.
Aqueous Solubility
The compound exhibits limited solubility in water [3], a characteristic behavior for medium-chain carboxylic acids with significant hydrophobic character. The presence of the carboxylic acid group enables hydrogen bonding with water molecules, but this favorable interaction is overwhelmed by the hydrophobic nature of the branched alkyl chains. The quaternary carbon bearing both ethyl and methyl groups creates a substantial non-polar region that resists solvation by water molecules.
This limited aqueous solubility aligns with general principles governing carboxylic acid solubility. While short-chain carboxylic acids (C₁-C₄) are typically miscible with water due to favorable hydrogen bonding, compounds with longer or more branched alkyl chains show progressively decreased water solubility [4]. The branched structure of (R)-2-Ethyl-2-methylpentanoic acid further reduces aqueous solubility compared to linear analogs of similar molecular weight.
Organic Solvent Systems
In organic solvents, (R)-2-Ethyl-2-methylpentanoic acid demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity. The compound shows slight solubility in polar protic solvents including ethanol, methanol, and chloroform [2] [5]. This behavior reflects the ability of these solvents to accommodate both the polar carboxylic acid group and the non-polar alkyl substituents.
Ethanol and methanol, being polar protic solvents, can form hydrogen bonds with the carboxylic acid functionality while providing a less polar environment than water for the alkyl chains [2] [5]. The slight solubility classification suggests that while dissolution occurs, it is not extensive, likely due to the bulky branched structure interfering with optimal solvation.
Chloroform presents an interesting case, as despite being a non-polar solvent, it shows slight solvation of the compound [2] [5]. This behavior can be attributed to weak dipole interactions and the ability of chloroform to dissolve compounds with moderate polarity through van der Waals forces.
Predicted Solvent Behavior
Based on general principles of carboxylic acid solubility [4], (R)-2-Ethyl-2-methylpentanoic acid would be expected to show good solubility in moderately polar organic solvents such as diethyl ether and ethyl acetate. These solvents provide an optimal balance between accommodating the polar carboxylic acid group and the hydrophobic alkyl substituents.
Non-polar solvents like hexane would likely show poor solvation due to the inability to stabilize the polar carboxylic acid functionality [4]. Conversely, highly polar aprotic solvents such as dimethyl sulfoxide might show enhanced solubility due to strong hydrogen bonding capability, though steric hindrance from the branched structure may limit this interaction [2] [5].
The acid dissociation constant provides crucial information about the ionization behavior and acid strength of (R)-2-Ethyl-2-methylpentanoic acid. The predicted pKa value of 4.85 ± 0.40 [2] [5] places this compound within the typical range for aliphatic carboxylic acids, though with some notable structural influences.
Computational Prediction and Accuracy
The pKa value of 4.85 ± 0.40 has been determined through computational prediction methods [2] [5], likely based on structure-activity relationships and quantum chemical calculations. This approach utilizes molecular structure parameters to estimate ionization behavior, though experimental verification would be required for definitive characterization.
The uncertainty range of ±0.40 pKa units reflects the inherent limitations of computational predictions for complex branched structures. Factors such as steric hindrance, conformational effects, and specific solvation patterns can influence actual pKa values in ways that may not be fully captured by theoretical models.
Structural Influences on Acidity
The quaternary carbon structure significantly influences the acid strength of (R)-2-Ethyl-2-methylpentanoic acid. The presence of both ethyl and methyl substituents on the α-carbon creates substantial steric hindrance around the carboxylic acid group. This steric crowding can affect the stabilization of the carboxylate anion formed upon deprotonation, potentially reducing acid strength compared to less substituted analogs.
Inductive effects also play a role in determining acidity. Alkyl substituents are generally electron-donating, which destabilizes the carboxylate anion and reduces acid strength [6]. The multiple alkyl substituents in (R)-2-Ethyl-2-methylpentanoic acid would be expected to collectively decrease acidity through this mechanism.
Comparative Analysis
The predicted pKa of 4.85 is comparable to other branched carboxylic acids of similar structure. For context, acetic acid has a pKa of approximately 4.75, while longer-chain and more highly substituted carboxylic acids typically show slightly higher pKa values due to increased alkyl substitution effects [6].
The dissociation constant Ka, calculated from the pKa value, equals approximately 1.41 × 10⁻⁵ M. This value indicates moderate acid strength, sufficient for typical carboxylic acid reactions such as salt formation, esterification, and metal complexation, while being considerably weaker than mineral acids.
Practical Implications
The pKa value has significant implications for the compound's behavior in biological and chemical systems. At physiological pH (approximately 7.4), the compound would exist predominantly in its ionized carboxylate form, affecting its membrane permeability, protein binding, and metabolic fate. In synthetic applications, the pKa determines optimal conditions for reactions involving the carboxylic acid functionality, including catalyst selection and reaction pH control.